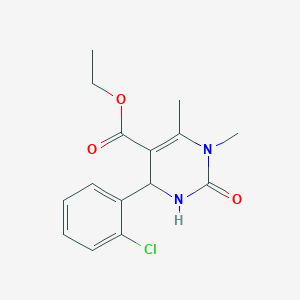

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (hereafter referred to as Compound A) is a dihydropyrimidinone (DHPM) derivative synthesized via a modified Biginelli condensation. Its preparation involves refluxing o-chlorobenzaldehyde, ethyl acetoacetate, urea, and boric acid in glacial acetic acid, yielding 70% of a crystalline product with a melting point of 215°C. Key IR absorptions include ν(C=O)ester at 1708 cm⁻¹, ν(C=O)amide at 1615 cm⁻¹, and ν(NH) at 2990 cm⁻¹ . DHPM derivatives are pharmacologically significant, with applications in calcium channel modulation and antimicrobial activity.

Propriétés

IUPAC Name |

ethyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-7-5-6-8-11(10)16/h5-8,13H,4H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKDDOSDAPLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including its potential pharmacological applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 288.74 g/mol

- CAS Number : 253328-48-2

- Physical State : Solid (white to almost white powder)

Research indicates that this compound exhibits various biological activities primarily through the modulation of enzymatic pathways and interaction with cellular receptors. Its structure suggests potential interactions with biological targets involved in metabolic processes.

Pharmacological Activities

- Antimicrobial Activity :

-

Antitumor Activity :

- Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .

- Case studies have shown promising results in reducing tumor growth in animal models when administered at specific dosages .

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.

Study 2: Antitumor Activity

In a preclinical trial involving mice implanted with tumor cells, administration of the compound at doses of 50 mg/kg resulted in a significant reduction in tumor volume compared to the control group. Histological analysis revealed increased apoptosis within the tumor tissues treated with the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active molecules. Research indicates that it may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal explored the anti-inflammatory effects of ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in animal models. The results demonstrated a significant reduction in inflammation markers when administered at specific dosages. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, suggesting its potential as a treatment for conditions such as arthritis and other inflammatory diseases.

Biological Research

This compound is also utilized in biological assays to understand cellular mechanisms and pathways. Its ability to interact with various biological targets makes it valuable for studying disease mechanisms.

Case Study: Cellular Mechanism Exploration

In a recent investigation aimed at elucidating the pathways involved in cancer cell proliferation, researchers utilized this compound to assess its effects on cell cycle regulation. The findings indicated that the compound inhibited cell growth in vitro by inducing G1 phase arrest in cancer cell lines. This suggests potential applications in cancer therapy development.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. The molecular formula is , with a molecular weight of approximately 308.76 g/mol.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound B : Ethyl 4-(2,6-Dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Structural Difference : Two chlorine atoms at the 2- and 6-positions of the phenyl ring.

- Synthesis : Similar to Compound A, but with 2,6-dichlorobenzaldehyde, yielding 88% product (mp 130°C).

- IR Data : ν(C=O)ester at 1683 cm⁻¹ (lower than Compound A due to increased electron-withdrawing effects) and ν(NH) at 3322 cm⁻¹ .

Compound C : Ethyl 4-(4-Chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Structural Difference : Chlorine at the para position instead of ortho.

- No direct melting point or spectral data provided, but meta/para isomers generally exhibit lower melting points than ortho derivatives due to reduced symmetry .

Variations in the Pyrimidine Core

Compound D: Ethyl 4-(4-Cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Structural Difference: Thioxo (C=S) group at position 2 and a 4-cyanophenyl substituent.

- Synthesis : Uses thiourea instead of urea, leading to S-substitution.

- Crystallography : The dihydropyrimidine ring adopts a flattened boat conformation, contrasting with the semi-chair conformation observed in other DHPMs. Intermolecular N–H⋯S hydrogen bonds form a 3D network, differing from N–H⋯O interactions in Compound A .

Compound E : 4-[2-(2-Chlorophenyl)Vinyl]-6,6-Dimethyl-2-Oxo-1,2,5,6-Tetrahydro-3-Pyridinecarbonitrile

- Structural Difference : Vinyl linkage and nitrile group replace the ester and methyl groups.

- Crystallography : Semi-chair conformation with a 40.9° kink angle at the C5–C6–N1 plane. Forms chiral dimers via N–H⋯O hydrogen bonds (2.941 Å) .

Ester Group Modifications

Compound F : Cyclopentyl 4-(2-Chlorophenyl)-1,6-Dimethyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate

- Structural Difference : Cyclopentyl ester replaces ethyl ester.

Compound G : 2-Phenylethyl 4-[4-(Methoxycarbonyl)Phenyl]-1,6-Dimethyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate

- Structural Difference : 2-Phenylethyl ester and methoxycarbonylphenyl substituent.

Comparative Data Table

Key Research Findings

Substituent Position : Ortho-chloro derivatives (Compound A) exhibit higher melting points than para/meta analogs due to restricted molecular rotation and tighter crystal packing .

Electronic Effects : Electron-withdrawing groups (e.g., 2,6-diCl in Compound B) reduce ν(C=O)ester frequencies by stabilizing the carbonyl group through resonance .

Biological Implications : Thioxo derivatives (Compound D) show altered hydrogen-bonding patterns, which may enhance membrane permeability compared to oxo analogs .

Q & A

Q. What is the most efficient synthetic route for Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via a modified Biginelli reaction. A typical procedure involves heating o-chlorobenzaldehyde (3 mmol), ethyl acetoacetate (3 mmol), urea (3.6 mmol), and catalytic H₃BO₃ (0.6 mmol) in glacial acetic acid at 100°C for 2 hours. The crude product is precipitated in ice water, filtered, and recrystallized from 95% ethanol, yielding 70% pure product. Key optimization parameters include:

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers confirm the product?

Essential techniques include:

- IR spectroscopy : ν(C=O)ester at ~1708 cm⁻¹ and ν(C=O)amide at ~1615 cm⁻¹ confirm lactam and ester functionalities. A broad ν(NH) peak near 2990 cm⁻¹ indicates the presence of the tetrahydro-pyrimidine NH group .

- ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ ~4.2 ppm, J = 7.1 Hz), aromatic protons (δ ~7.3–7.5 ppm for the 2-chlorophenyl group), and methyl groups (δ ~2.3–2.5 ppm) .

- X-ray crystallography : For absolute confirmation, single-crystal analysis reveals planar 2-chlorophenyl rings, semi-chair pyrimidine conformations, and intermolecular hydrogen bonds (e.g., N–H···O, ~2.94 Å) stabilizing the lattice .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and crystallographic packing?

Substituent effects are studied via comparative crystallography:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance planarity of the phenyl ring, promoting π-π stacking. For example, 3,5-bis(trifluoromethyl)phenyl derivatives exhibit tighter packing due to increased dipole interactions .

- Steric effects : Bulky groups (e.g., tert-butyl) disrupt hydrogen-bonded networks, reducing crystallinity .

- Hydrogen bonding : The 2-oxo group participates in N–H···O interactions, forming dimeric or polymeric structures. Substitution at the 4-position (e.g., with pyrazolyl groups) alters hydrogen-bond donor/acceptor capacity .

Q. What mechanistic insights explain the role of H₃BO₃ in the Biginelli synthesis of this compound?

H₃BO₃ acts as a dual catalyst:

- Acid catalysis : Protonates the aldehyde carbonyl, facilitating nucleophilic attack by urea.

- Template effect : Coordinates to the imine intermediate, stabilizing the transition state during cyclocondensation . Comparative studies show that Lewis acids (e.g., BF₃·Et₂O) yield higher enantioselectivity but require anhydrous conditions, whereas H₃BO₃ is water-tolerant and cost-effective .

Q. How can computational methods predict the compound’s bioactivity or intermolecular interactions?

- Docking studies : Molecular dynamics simulations model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets). For example, derivatives with 5-chloro-pyrazolyl substituents show enhanced binding to Mycobacterium tuberculosis enzymes .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or stability. The 2-chlorophenyl group lowers the LUMO energy, increasing electrophilicity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity and structural consistency?

- Perform DSC/TGA to confirm thermal stability and polymorphism.

- Compare PXRD patterns with simulated data from single-crystal structures to detect impurities .

Methodological Tables

Table 1. Key Crystallographic Data for Structural Analogues

Table 2. Synthetic Yields Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₃BO₃ | Acetic acid | 100 | 2 | 70 |

| HCl | EtOH | 80 | 4 | 55 |

| BF₃·Et₂O | Toluene | 110 | 1.5 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.